molecular formula C19H22N2O B5759974 (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B5759974
M. Wt: 294.4 g/mol
InChI Key: RNFZQXGWXVYJQS-UHFFFAOYSA-N
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Description

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic compound that features a pyridine ring substituted with a tert-butyl group and a methanone linkage to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, tert-butylation can be achieved using tert-butyl chloride and a strong base such as sodium hydride.

    Synthesis of the dihydroisoquinoline: This can be synthesized from a benzylamine derivative through a Pictet-Spengler reaction, involving an aldehyde and an acid catalyst.

    Coupling reaction: The final step involves coupling the tert-butylpyridine with the dihydroisoquinoline through a methanone linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, especially at positions ortho or para to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with an alcohol group instead of a methanone linkage.

    (2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.

Uniqueness

(2-tert-butylpyridin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2-tert-butylpyridin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-12-15(8-10-20-17)18(22)21-11-9-14-6-4-5-7-16(14)13-21/h4-8,10,12H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFZQXGWXVYJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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